Suc-Ala-Gly-Pro-Phe-pNA chemical structure and properties
Suc-Ala-Gly-Pro-Phe-pNA chemical structure and properties
This technical guide details the chemical structure, enzymatic properties, and experimental application of Suc-Ala-Gly-Pro-Phe-pNA , a specialized chromogenic substrate used primarily to assay Peptidyl-Prolyl cis-trans Isomerase (PPIase) activity, specifically for Cyclophilins (e.g., Cyclophilin A) .
Structure, Properties, and Kinetic Profiling of PPIases
Chemical Identity & Structural Analysis[1][2]
Suc-Ala-Gly-Pro-Phe-pNA is a synthetic tetrapeptide derivative designed as a specific substrate for monitoring the catalytic efficiency of immunophilins (Cyclophilins). Unlike standard protease substrates, its primary utility lies in measuring the rate of conformational change (isomerization) rather than direct bond cleavage by the target enzyme.
Physicochemical Properties[1][2][3]
| Property | Data |
| Systematic Name | Succinyl-L-Alanyl-Glycyl-L-Prolyl-L-Phenylalanine-4-nitroanilide |
| Sequence | Suc-Ala-Gly-Pro-Phe-pNA (Suc-AGPF-pNA) |
| CAS Number | 128802-77-7 |
| Molecular Formula | |
| Molecular Weight | 610.62 g/mol |
| Solubility | Soluble in organic solvents (DMSO, TFE, Methanol); sparingly soluble in pure water.[1] |
| Appearance | White to off-white lyophilized powder. |
| Purity Standard | |
| Storage | -20°C, desiccated. Protect from light (pNA is light-sensitive). |
Structural Components & Function[1]
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Succinyl (Suc) Cap: N-terminal blocking group that mimics the peptide backbone continuity, preventing degradation by aminopeptidases and enhancing solubility.
-
Gly-Pro Motif: The Glycine-Proline sequence is the critical recognition site for Cyclophilin A (CypA) . CypA shows a marked preference for Gly-Pro motifs over Ala-Pro, making this substrate highly specific for human Cyclophilin A profiling compared to the generic Suc-Ala-Ala-Pro-Phe-pNA.
-
Phe-pNA Moiety: The Phenylalanine-p-nitroanilide bond serves as the reporter system. It is the cleavage site for the helper protease (Chymotrypsin) in the coupled assay.
Enzymatic Application: The Protease-Coupled Assay[5]
The assay of Suc-Ala-Gly-Pro-Phe-pNA relies on a Protease-Coupled Isomerase Assay (Fischer Method). The target enzyme (Cyclophilin) does not cleave the pNA group; it catalyzes the rotation of the Pro-Phe bond.
Mechanism of Action
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Isomeric Equilibrium: In solution, the substrate exists in equilibrium between cis (approx. 10-30%) and trans (70-90%) conformations around the Ala-Pro or Gly-Pro amide bond.
-
Selective Cleavage: The helper protease,
-Chymotrypsin , rapidly cleaves the trans-isomer of the Phe-pNA bond but cannot cleave the cis-isomer due to steric hindrance. -
Rate-Limiting Step: Once the initial pool of trans-substrate is depleted by Chymotrypsin, the reaction rate depends entirely on the conversion of the remaining cis-substrate to the trans-form.
-
Catalysis: Cyclophilin accelerates this cis-to-trans isomerization. The increase in absorbance (pNA release) over time reflects this isomerization rate.
Reaction Pathway Diagram
Caption: The coupled assay workflow where Cyclophilin catalyzes the rate-limiting cis-to-trans isomerization, enabling Chymotrypsin to cleave the substrate and release the chromophore.[2]
Experimental Protocol: Kinetic Profiling
Expert Insight: The spontaneous thermal isomerization of the Pro-Phe bond is rapid at room temperature. To accurately measure the enzymatic contribution of Cyclophilin, this assay is best performed at 10°C to 15°C .
Materials Preparation[1][3][4][5][6][7]
-
Assay Buffer: 35 mM HEPES, pH 7.8. (Alternative: 50 mM Tris-HCl, pH 7.8).
-
Stock Solution: Dissolve Suc-Ala-Gly-Pro-Phe-pNA in 100% DMSO to 10 mM. Store at -20°C.
-
Chymotrypsin Solution: 10 mg/mL
-Chymotrypsin in 1 mM HCl (prevents autolysis). Prepare fresh. -
Enzyme (CypA): Dilute in Assay Buffer containing 1 mg/mL BSA (to prevent adsorption to plastics).
Step-by-Step Methodology
-
Blanking: Set spectrophotometer to 390 nm (or 405 nm) and temperature to 10°C .
-
Reaction Mix: In a quartz cuvette, combine:
-
960 µL Assay Buffer (pre-chilled to 10°C).
-
20 µL Chymotrypsin solution (Final conc: ~0.2 mg/mL).
-
10 µL Cyclophilin sample (or buffer for control).
-
-
Equilibration: Incubate for 2-3 minutes to ensure thermal equilibrium.
-
Initiation: Add 10 µL of Substrate Stock (Final conc: 100 µM). Mix rapidly by inversion (do not vortex vigorously as it denatures chymotrypsin).
-
Measurement: Immediately record absorbance for 3–5 minutes.
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Phase 1 (Burst): Rapid jump in absorbance (cleavage of pre-existing trans isomer).
-
Phase 2 (Linear/Exponential): Slower increase representing the isomerization-limited rate.
-
Data Analysis
The reaction follows first-order kinetics. The observed rate constant (
To determine the enzymatic rate constant (
- : The rate constant of the control reaction (without Cyclophilin).
- : The rate constant in the presence of Cyclophilin.
Critical Considerations & Troubleshooting
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Solvent Effects: Keep final DMSO concentration < 5%. High organic solvent content can affect the cis/trans ratio and enzyme stability.
-
Chymotrypsin Quality: Ensure the Chymotrypsin is of high specific activity and TPCK-treated (to inhibit contaminating trypsin activity, though less critical here than in pure protease assays). The protease must be in excess so that isomerization, not cleavage, is the rate-limiting step.
-
Substrate Specificity: While Suc-Ala-Ala -Pro-Phe-pNA is common, the Gly variant (Suc-Ala-Gly -Pro-Phe-pNA) mimics the viral capsid sequences (e.g., HIV-1 Gag) that recruit Cyclophilin A, making it the superior choice for virology and immunology applications.
References
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RCSB PDB. "Crystal Structure of Human Cyclophilin-A in Complex with Suc-AGPF-pNA (1ZKF)." Protein Data Bank. Link
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Kofron, J. L., et al. "Determination of kinetic constants for peptidyl prolyl cis-trans isomerases by an improved spectrophotometric assay." Biochemistry 30.25 (1991): 6127-6134. Link
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Fischer, G., et al. "Conformational specificity of chymotrypsin toward proline-containing substrates." Biochimica et Biophysica Acta (BBA) 791.1 (1984): 87-97. Link
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BenchChem. "Application Notes: Chromogenic Substrates for FKBP/Cyclophilin Assays." BenchChem Technical Resources. Link
